molecular formula C8H7FN2O3S B7433359 4-Fluorosulfonyloxy-1-methylbenzimidazole

4-Fluorosulfonyloxy-1-methylbenzimidazole

Cat. No.: B7433359
M. Wt: 230.22 g/mol
InChI Key: VSUZYCNNLYLASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorosulfonyloxy-1-methylbenzimidazole is a compound belonging to the benzimidazole family, characterized by the presence of a fluorosulfonyloxy group attached to the benzimidazole ring. Benzimidazoles are heterocyclic aromatic compounds that have been extensively studied for their diverse biological and chemical properties

Properties

IUPAC Name

4-fluorosulfonyloxy-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3S/c1-11-5-10-8-6(11)3-2-4-7(8)14-15(9,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUZYCNNLYLASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1-methylbenzimidazole with fluorosulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyloxy group.

Industrial Production Methods

Industrial production of 4-Fluorosulfonyloxy-1-methylbenzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluorosulfonyloxy-1-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzimidazole derivatives, while oxidation reactions can produce sulfonylated products .

Mechanism of Action

The mechanism of action of 4-Fluorosulfonyloxy-1-methylbenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or modification . This interaction can disrupt essential biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorosulfonyloxy-1-methylbenzimidazole is unique due to the presence of both the fluorosulfonyloxy group and the benzimidazole ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.